

# Application Notes and Protocols: Oral Administration of AV5124 in BALB/c Mice

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: AV5124

Cat. No.: B15568406

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**AV5124** is a novel antiviral agent, a structural analogue of the influenza virus endonuclease inhibitor baloxavir. It functions as a prodrug, converting to its active metabolite, AV5116, which targets the cap-dependent endonuclease (CEN) of the influenza virus polymerase acidic (PA) subunit. This inhibition is crucial for preventing viral gene transcription and replication. These application notes provide detailed protocols and summarized data from preclinical studies involving the oral administration of **AV5124** in a BALB/c mouse model of influenza A virus infection.

## Mechanism of Action: Cap-Dependent Endonuclease Inhibition

**AV5124**'s active metabolite, AV5116, inhibits the cap-dependent endonuclease activity of the influenza virus polymerase. This enzyme is essential for the virus to "snatch" 5' capped RNA fragments from host pre-mRNAs, which are then used as primers for the transcription of viral mRNAs. By blocking this process, AV5116 effectively halts viral replication.

[Click to download full resolution via product page](#)

**Figure 1:** Mechanism of action of **AV5124** via inhibition of cap-dependent endonuclease.

## Experimental Data

### Efficacy of Oral AV5124 in Influenza A (H1N1)pdm09 Infected BALB/c Mice

The protective efficacy of **AV5124** was evaluated in BALB/c mice lethally challenged with the A(H1N1)pdm09 influenza virus.<sup>[1]</sup> The compound was administered orally at two different dose

levels.

Table 1: Survival Rate of Infected BALB/c Mice Treated with Oral **AV5124**[1][2]

| Treatment Group | Dose (mg/kg) | Administration Schedule                   | Survival Rate (%) |
|-----------------|--------------|-------------------------------------------|-------------------|
| AV5124          | 20           | Twice, immediately and 12h post-infection | 60                |
| AV5124          | 50           | Twice, immediately and 12h post-infection | 100               |
| Vehicle Control | -            | Same as test compounds                    | 0                 |

Table 2: Viral Load in Lungs of Infected BALB/c Mice Treated with Oral **AV5124**[1]

| Treatment Group | Dose (mg/kg) | Time Point         | Outcome                                  |
|-----------------|--------------|--------------------|------------------------------------------|
| AV5124          | 20           | 24h post-infection | Complete inhibition of virus replication |
| AV5124          | 50           | 24h post-infection | Complete inhibition of virus replication |

## Protocols

### In Vivo Efficacy Study of Oral AV5124

This protocol outlines the methodology for assessing the protective efficacy of **AV5124** in a lethal influenza A virus challenge model in BALB/c mice.[1]

[Click to download full resolution via product page](#)

**Figure 2:** Workflow for in vivo efficacy testing of **AV5124** in BALB/c mice.

### 1. Animal Model:

- Species: BALB/c mice.[1]
- Sex: Female (typically used in influenza studies, though not explicitly stated in the primary reference for this specific experiment).[3][4]
- Age: 6-8 weeks.[5]

- Acclimatization: Acclimatize animals for a minimum of 72 hours before the start of the experiment.

## 2. Materials:

- **AV5124** compound.
- Vehicle: 0.5% Hydroxypropyl methylcellulose (HPMC).[[1](#)]
- Influenza A/California/04/2009 (H1N1)pdm09 virus, mouse-adapted.[[1](#)]
- Oral gavage needles.
- Standard animal housing and personal protective equipment.

## 3. Experimental Procedure:

- Virus Challenge:
  - Anesthetize mice lightly (e.g., with isoflurane).
  - Inoculate mice intranasally with a lethal dose (e.g., 10 MLD<sub>50</sub>) of the influenza virus suspension.[[1](#)]
- Drug Preparation and Administration:
  - Prepare a suspension of **AV5124** in 0.5% HPMC to achieve the desired concentrations (e.g., for 20 mg/kg and 50 mg/kg doses).[[1](#)]
  - Prepare a vehicle control group with 0.5% HPMC only.
  - Administer the prepared suspensions or vehicle control by oral gavage (100 µL per mouse).[[1](#)]
- Dosing Schedule:
  - Administer the first dose immediately after virus inoculation.[[1](#)]
  - Administer the second dose 12 hours after the first dose.[[1](#)]

- Monitoring and Endpoints:

- Survival and Body Weight: Monitor the animals daily for 16 days for survival and record body weight changes. Euthanize animals that lose a predetermined percentage of their initial body weight (e.g., >20-25%) as per IACUC guidelines.[1][6]
- Viral Load Assessment: In a separate cohort of animals, collect lung tissues at 24 hours post-infection to determine viral titers by methods such as TCID<sub>50</sub> assay or qPCR.[1]

#### 4. Data Analysis:

- Analyze survival data using Kaplan-Meier survival curves and log-rank tests.
- Compare body weight changes between groups using appropriate statistical tests (e.g., ANOVA).
- Compare viral titers between groups using t-tests or ANOVA on log-transformed data.

## Summary and Conclusions

**AV5124**, administered orally, demonstrates significant protective efficacy in BALB/c mice infected with a lethal dose of influenza A(H1N1)pdm09 virus.[1] A dose of 50 mg/kg provided 100% protection against mortality.[1][2] Furthermore, **AV5124** effectively inhibited virus replication in the lungs at doses of both 20 and 50 mg/kg.[1] These findings highlight **AV5124** as a promising candidate for further development as an anti-influenza therapeutic.[7][8] The protocols and data presented here provide a foundational framework for researchers planning to conduct similar preclinical evaluations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, inhibitory activity and oral dosing formulation of AV5124, the structural analogue of influenza virus endonuclease inhibitor baloxavir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An orally active entry inhibitor of influenza A viruses protects mice and synergizes with oseltamivir and baloxavir marboxil - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Divergent pathogenetic outcomes in BALB/c mice following Omicron subvariant infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BALB/c Mouse Model for the Evaluation of Therapies to Treat Infections with Aerosolized Burkholderia pseudomallei - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influenza Antigens NP and M2 Confer Cross Protection to BALB/c Mice against Lethal Challenge with H1N1, Pandemic H1N1 or H5N1 Influenza A Viruses [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. scite.ai [scite.ai]
- To cite this document: BenchChem. [Application Notes and Protocols: Oral Administration of AV5124 in BALB/c Mice]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b15568406#oral-administration-of-av5124-in-balb-c-mice>

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)